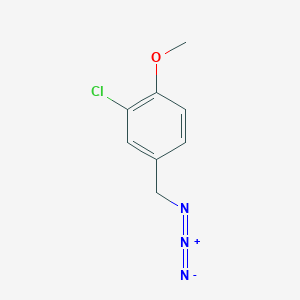
2-Chloromethyl-5-fluoro-phenylisocyanate, 95%
Overview
Description
2-Chloromethyl-5-fluoro-phenylisocyanate (CMFPI) is a chemical compound that has a wide range of applications in scientific research. It is a colorless and volatile liquid with a boiling point of 93-94°C and a melting point of -78°C. The molecular weight of CMFPI is 156.56 g/mol and the molecular formula is C7H4ClFNO2. It is soluble in water and organic solvents, such as ethanol and methanol. CMFPI is a useful reagent in organic synthesis and has been used in a variety of research applications.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-5-fluoro-phenylisocyanate, 95% is not fully understood. However, it is believed to involve the formation of a carbocation intermediate, which is then attacked by an electron-rich nucleophile. This leads to the formation of a new carbon-carbon bond, which is then followed by the elimination of a leaving group, such as a halide ion or a neutral molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloromethyl-5-fluoro-phenylisocyanate, 95% are not fully understood. However, it has been shown to be toxic to some organisms, such as bacteria and fungi. In addition, it has been shown to be a potential mutagen, and it may have other toxic effects on humans, such as irritation of the skin and eyes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloromethyl-5-fluoro-phenylisocyanate, 95% in laboratory experiments include its low cost, its availability, and its reactivity. Additionally, it is a relatively safe compound, as it is not very volatile and has a low vapor pressure. The main limitation of 2-Chloromethyl-5-fluoro-phenylisocyanate, 95% is its toxicity, which can be an issue when working with living organisms.
Future Directions
Some potential future directions for research involving 2-Chloromethyl-5-fluoro-phenylisocyanate, 95% include the development of new synthesis methods, the optimization of existing synthesis methods, the investigation of its biochemical and physiological effects, the development of new applications, and the optimization of existing applications. Additionally, further research could be conducted to investigate the mechanism of action of 2-Chloromethyl-5-fluoro-phenylisocyanate, 95% and to explore its potential toxicity.
Synthesis Methods
2-Chloromethyl-5-fluoro-phenylisocyanate, 95% can be synthesized by the reaction of 2-chloromethyl-5-fluorophenol with phosgene in the presence of a base, such as pyridine, triethylamine, or sodium hydroxide. The reaction is carried out at a temperature of 0-5°C and is usually complete within 30 minutes. The product can then be isolated by distillation.
Scientific Research Applications
2-Chloromethyl-5-fluoro-phenylisocyanate, 95% has been used in a variety of scientific research applications, such as the synthesis of new compounds, the study of reaction mechanisms, and the analysis of biological molecules. It has been used in the synthesis of a variety of compounds, including drugs, polymers, and surfactants. It has also been used in the study of reaction mechanisms, such as the Diels-Alder reaction and the Wittig reaction. Additionally, it has been used in the analysis of biological molecules, such as proteins, nucleic acids, and carbohydrates.
properties
IUPAC Name |
1-(chloromethyl)-4-fluoro-2-isocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-6-1-2-7(10)3-8(6)11-5-12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTOOULKXVNDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986124 | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |
CAS RN |
67098-97-9 | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67098-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067098979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-4-fluoro-2-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)


![(Z)-(Ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanecarboximidate)](/img/structure/B6354563.png)

![(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6354574.png)